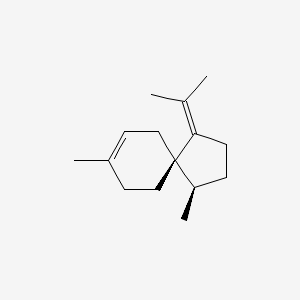
Alaskene
Übersicht
Beschreibung
Alaskene is a hydrocarbon compound characterized by its molecular formula C₁₅H₂₄ . It belongs to the class of alkenes, which are unsaturated hydrocarbons containing at least one carbon-to-carbon double bond . This double bond makes alkenes more reactive than their saturated counterparts, alkanes .
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: Alkenes, including this compound, can be synthesized by dehydrating alcohols.
Reduction of Alkynes: Alkenes can also be prepared by reducing alkynes with hydrogen in the presence of palladised charcoal, which is moderately deactivated with quinoline or sulfur compounds.
Dehydrohalogenation of Alkyl Halides: Heating alkyl halides with alcoholic potash (potassium hydroxide dissolved in alcohol) results in the formation of alkenes through dehydrohalogenation.
Industrial Production Methods:
Catalytic Cracking: In the petrochemical industry, alkenes are often produced through catalytic cracking of large hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst at high temperatures.
Steam Cracking: Another common industrial method is steam cracking, where hydrocarbons are heated in the presence of steam to produce alkenes.
Types of Reactions:
Addition Reactions: Alkenes readily undergo addition reactions due to the presence of the double bond.
Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds depending on the oxidizing agent used.
Polymerization: Alkenes can undergo polymerization to form polymers such as polyethylene.
Common Reagents and Conditions:
Hydrogenation: Requires a metal catalyst such as palladium, platinum, or nickel.
Halogenation: Involves halogens like chlorine or bromine, often in the presence of a solvent like carbon tetrachloride.
Oxidation: Uses oxidizing agents such as potassium permanganate or ozone.
Major Products:
Hydrogenation: Converts alkenes to alkanes.
Halogenation: Produces vicinal dihalides.
Oxidation: Forms epoxides, diols, or carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Alaskene and other alkenes have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and in the production of polymers.
Biology: Serve as building blocks for biologically active molecules.
Medicine: Alkenes are used in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: Employed in the manufacture of plastics, synthetic fibers, and other materials.
Wirkmechanismus
The reactivity of alaskene is primarily due to the presence of the carbon-to-carbon double bond. This bond consists of a sigma (σ) bond and a pi (π) bond. The π bond is relatively weak and can be easily broken, making alkenes highly reactive . The mechanism of action often involves the addition of reagents across the double bond, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
- β-Alaskene
- γ-Acoradiene
- Other Alkenes
Comparison:
- Reactivity: Alaskene, like other alkenes, is more reactive than alkanes due to the presence of the double bond .
- Structure: this compound has a unique molecular structure that distinguishes it from other similar compounds .
- Applications: While all alkenes share common applications in synthesis and industry, this compound’s specific properties may make it more suitable for certain specialized applications .
Eigenschaften
IUPAC Name |
(1R,5S)-1,8-dimethyl-4-propan-2-ylidenespiro[4.5]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13H,5-6,8-10H2,1-4H3/t13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKLOOMRRZKSNM-UKRRQHHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C12CCC(=CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=C(C)C)[C@]12CCC(=CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















